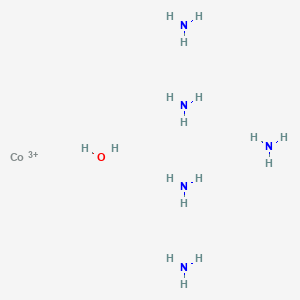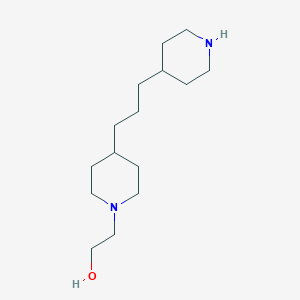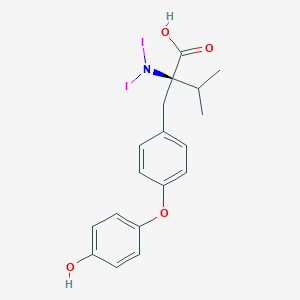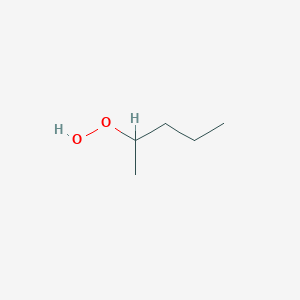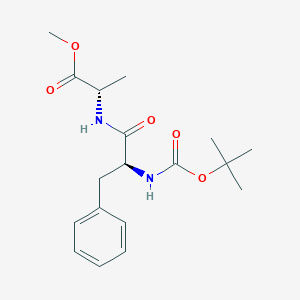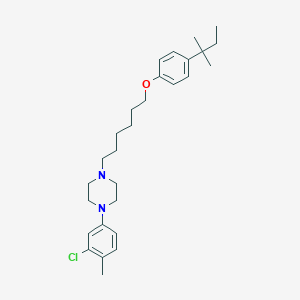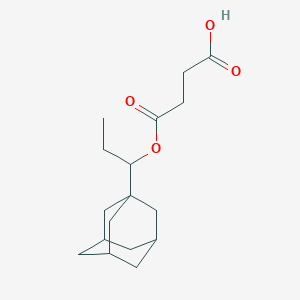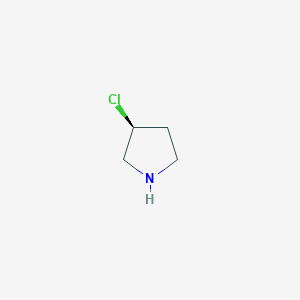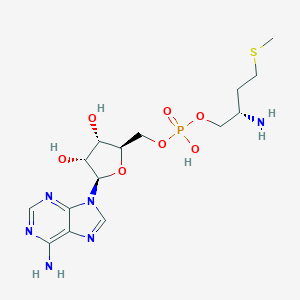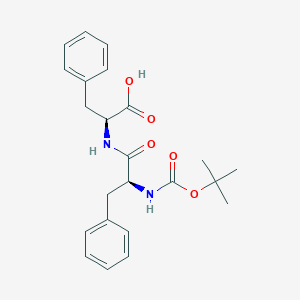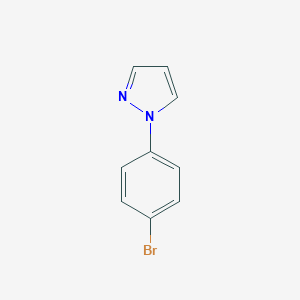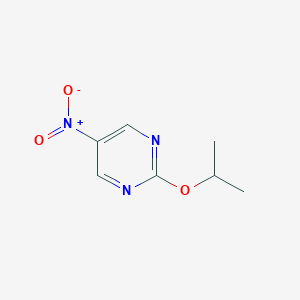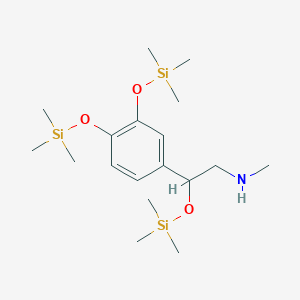
N-Methyl-beta,3,4-tris(trimethylsiloxy)benzeneethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-beta,3,4-tris(trimethylsiloxy)benzeneethanamine is a chemical compound that belongs to the class of substituted amphetamines. It is commonly referred to as TMA-6 and is known for its psychoactive effects. TMA-6 is a popular research chemical that is used in scientific studies to understand its mechanism of action and its effects on the human body.
Mecanismo De Acción
The mechanism of action of TMA-6 is not fully understood. It is believed to act as a serotonin receptor agonist, which means it binds to serotonin receptors in the brain and activates them. This leads to an increase in serotonin levels, which can result in altered mood, perception, and behavior.
Efectos Bioquímicos Y Fisiológicos
TMA-6 has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and behavior, including euphoria, hallucinations, and altered sense of time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMA-6 has a number of advantages for lab experiments. It is relatively easy to synthesize, and its effects on the serotonin system make it a useful tool for studying the neurochemistry of psychiatric disorders. However, there are also limitations to its use. TMA-6 is a psychoactive compound, which means it can be dangerous if not handled properly. It can also be difficult to control the dosage and purity of the compound, which can affect the results of experiments.
Direcciones Futuras
There are a number of future directions for research on TMA-6. One area of interest is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of interest is its effects on the serotonin system and how this can be used to develop new treatments for psychiatric disorders. Further research is also needed to understand the long-term effects of TMA-6 on the human body and its potential for abuse.
Métodos De Síntesis
The synthesis method of TMA-6 involves the reaction of N-methyl-3,4-methylenedioxyamphetamine (MDMA) with trimethylsilyl chloride in the presence of a base. The reaction results in the formation of N-methyl-beta,3,4-tris(trimethylsiloxy)benzeneethanamine.
Aplicaciones Científicas De Investigación
TMA-6 has been used in scientific research to understand its mechanism of action and its effects on the human body. It has been found to have a similar structure to other psychoactive compounds such as MDMA and LSD. TMA-6 has been used in studies to understand its effects on the serotonin system and its potential as a therapeutic agent for psychiatric disorders.
Propiedades
Número CAS |
10538-85-9 |
|---|---|
Nombre del producto |
N-Methyl-beta,3,4-tris(trimethylsiloxy)benzeneethanamine |
Fórmula molecular |
C18H37NO3Si3 |
Peso molecular |
399.7 g/mol |
Nombre IUPAC |
2-[3,4-bis(trimethylsilyloxy)phenyl]-N-methyl-2-trimethylsilyloxyethanamine |
InChI |
InChI=1S/C18H37NO3Si3/c1-19-14-18(22-25(8,9)10)15-11-12-16(20-23(2,3)4)17(13-15)21-24(5,6)7/h11-13,18-19H,14H2,1-10H3 |
Clave InChI |
GXPIVEGQEQCSBV-UHFFFAOYSA-N |
SMILES |
CNCC(C1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
CNCC(C1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Sinónimos |
N-Methyl-β,3,4-tris(trimethylsiloxy)benzeneethanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



